molecular formula C12H7N3O3 B421592 5-Nitro-2-phenoxynicotinonitrile

5-Nitro-2-phenoxynicotinonitrile

Cat. No.: B421592
M. Wt: 241.2g/mol
InChI Key: JJUDSOHJCSTVLE-UHFFFAOYSA-N
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Description

5-Nitro-2-phenoxynicotinonitrile is a nicotinonitrile derivative with a nitro (-NO₂) group at position 5 and a phenoxy (-OPh) group at position 2 on the pyridine ring. The nitrile (-CN) at position 3 enhances its reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H7N3O3

Molecular Weight

241.2g/mol

IUPAC Name

5-nitro-2-phenoxypyridine-3-carbonitrile

InChI

InChI=1S/C12H7N3O3/c13-7-9-6-10(15(16)17)8-14-12(9)18-11-4-2-1-3-5-11/h1-6,8H

InChI Key

JJUDSOHJCSTVLE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=N2)[N+](=O)[O-])C#N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=N2)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Nitro-2-phenoxynicotinonitrile with structurally related nicotinonitrile derivatives and analogs from the evidence. Key differences in substituents, physicochemical properties, and applications are highlighted.

Compound Name Substituents (Position) Molecular Formula CAS RN Molecular Weight (g/mol) Key Features
This compound -NO₂ (5), -OPh (2), -CN (3) C₁₂H₇N₃O₃ Not available 241.21 Strong electron-withdrawing nitro group; bulky phenoxy substituent.
5-Chloro-2-hydroxynicotinonitrile -Cl (5), -OH (2), -CN (3) C₆H₃ClN₂O 1048913-62-7 154.56 Polar hydroxyl group enhances solubility; chloro substituent moderates reactivity .
5-(5-Chloro-2-fluorophenyl)nicotinonitrile -Cl, -F (aryl, 5), -CN (3) C₁₂H₆ClFN₂ 1346692-12-3 232.64 Halogenated aryl group; potential bioactivity due to Cl/F electronegativity .
5-(2-Furyl)nicotinic acid -Furyl (5), -COOH (3) C₁₀H₇NO₃ 857283-84-2 189.16 Carboxylic acid functionality increases polarity; furyl group introduces heteroaromaticity .
4-Amino-5-methoxynicotinonitrile -NH₂ (4), -OMe (5), -CN (3) C₇H₆N₃O Not available 164.15 Electron-donating amino and methoxy groups; likely higher basicity .

Structural and Electronic Differences

  • Nitro vs. Hydroxyl/Chloro (Position 5): The nitro group in this compound is more electron-withdrawing than the chloro or hydroxyl groups in analogs like 5-Chloro-2-hydroxynicotinonitrile.
  • Phenoxy vs. Halogenated Aryl (Position 2): The phenoxy group introduces steric bulk and π-π stacking capabilities, unlike the smaller halogen atoms in 5-(5-Chloro-2-fluorophenyl)nicotinonitrile. This could influence binding interactions in pharmaceutical or agrochemical applications .
  • Nitrile vs. Carboxylic Acid (Position 3):
    Compared to 5-(2-Furyl)nicotinic acid , the nitrile group in the target compound offers different reactivity (e.g., resistance to hydrolysis), making it more suitable for cross-coupling reactions .

Physicochemical Properties

  • Melting Points: While 5-(2-Furyl)nicotinic acid has a documented melting point of 261–263°C , the nitro and phenoxy groups in the target compound may lower its melting point due to reduced crystallinity.
  • Solubility: The hydroxyl group in 5-Chloro-2-hydroxynicotinonitrile improves aqueous solubility, whereas the nitro and phenoxy groups in the target compound likely favor organic solvents (e.g., DMSO, acetone) .

Research Findings and Trends

  • Synthetic Utility:
    The nitrile group enables participation in cycloaddition and nucleophilic substitution reactions, distinguishing it from carboxylic acid derivatives like 5-(2-Furyl)nicotinic acid .
  • Safety Considerations: Unlike 5-Chloro-2-hydroxynicotinonitrile, which has a documented safety profile , the nitro group in the target compound may pose explosive risks under extreme conditions, requiring careful handling.

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